molecular formula C21H22N4O B5804862 3-benzyl-2-hydrazino-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one

3-benzyl-2-hydrazino-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one

Cat. No. B5804862
M. Wt: 346.4 g/mol
InChI Key: XSSSWQZTKPMHFW-UHFFFAOYSA-N
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Description

3-benzyl-2-hydrazino-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one, commonly known as BHDQ, is a heterocyclic compound with a molecular formula of C21H22N4O. BHDQ has been widely studied for its potential use in the field of medicinal chemistry due to its unique structure and pharmacological properties.

Mechanism of Action

The mechanism of action of BHDQ is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and proliferation. BHDQ has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair in cancer cells.
Biochemical and Physiological Effects:
BHDQ has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis, the inhibition of angiogenesis, and the modulation of the immune system. BHDQ has also been shown to exhibit anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of BHDQ is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapeutics. However, one of the limitations of BHDQ is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on BHDQ. One area of interest is the development of new formulations or delivery methods to improve the solubility and bioavailability of BHDQ. Another area of interest is the identification of new targets and signaling pathways that can be modulated by BHDQ to enhance its anti-cancer activity. Additionally, further studies are needed to evaluate the safety and toxicity of BHDQ in preclinical and clinical settings.

Synthesis Methods

The synthesis of BHDQ can be achieved through a multistep process involving the reaction of 2,3-dimethylaniline with benzaldehyde and hydrazine hydrate. The resulting product is then subjected to a series of reactions, including cyclization and oxidation, to yield BHDQ in high yields.

Scientific Research Applications

BHDQ has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases. One of the most promising applications of BHDQ is in the treatment of cancer. Studies have shown that BHDQ exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer.

properties

IUPAC Name

3-benzyl-2-hydrazinyl-5,5-dimethyl-6H-benzo[h]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c1-21(2)12-15-10-6-7-11-16(15)18-17(21)19(26)25(20(23-18)24-22)13-14-8-4-3-5-9-14/h3-11H,12-13,22H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSSWQZTKPMHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C3=C1C(=O)N(C(=N3)NN)CC4=CC=CC=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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